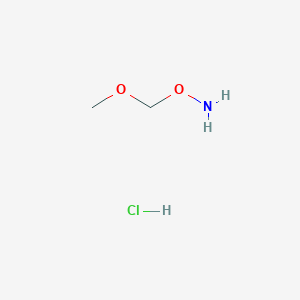
tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate hydrochloride: is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butyl group, a dichloropyrimidine moiety, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The tert-butyl group is introduced through a protection-deprotection strategy, which helps in stabilizing the intermediate compounds during the synthesis process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the dichloropyrimidine moiety. Common reagents for these reactions include nucleophiles such as amines and thiols.
Oxidation and Reduction: The piperazine ring can be subjected to oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products:
- Substituted piperazine derivatives
- Oxidized or reduced forms of the piperazine ring
- Carboxylic acids from hydrolysis of the tert-butyl ester group .
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific properties .
Biology:
- Investigated for its potential as a pharmacological agent due to its ability to interact with biological targets.
- Studied for its antimicrobial and antifungal properties .
Medicine:
- Explored as a potential drug candidate for various therapeutic applications, including anticancer and antiviral treatments .
Industry:
Mechanism of Action
The mechanism of action of tert-butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The dichloropyrimidine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to its targets, leading to increased efficacy. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
tert-Butyl N-(2,6-dichloropyrimidin-4-yl)carbamate: Shares the dichloropyrimidine moiety but differs in the presence of a carbamate group instead of a piperazine ring.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Contains a piperazine ring but has an ethoxy-oxoethyl group instead of the dichloropyrimidine moiety.
tert-Butyl 4-(6-aminopyrimidin-4-yl)piperazine-1-carboxylate: Similar piperazine structure but with an aminopyrimidine group.
Uniqueness: The unique combination of the tert-butyl group, dichloropyrimidine moiety, and piperazine ring in tert-butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate hydrochloride provides distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H19Cl3N4O2 |
|---|---|
Molecular Weight |
369.7 g/mol |
IUPAC Name |
tert-butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H18Cl2N4O2.ClH/c1-13(2,3)21-12(20)19-6-4-18(5-7-19)10-8-9(14)16-11(15)17-10;/h8H,4-7H2,1-3H3;1H |
InChI Key |
AMZLOQICBNFSHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NC(=N2)Cl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![7-Methoxybenzo[d]isoxazol-5-amine](/img/structure/B12975319.png)
![6-Bromo-2,3-dimethylpyrazino[2,3-b]pyrazine](/img/structure/B12975328.png)



![(S)-Tetraethyl (6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(phosphonate)](/img/structure/B12975368.png)
